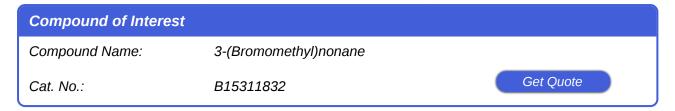


Application Notes and Protocols: Nucleophilic Substitution Reactions with 3(Bromomethyl)nonane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)nonane, a primary alkyl bromide, is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. Due to its structure, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[1] [2] This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on **3-(Bromomethyl)nonane** with common nucleophiles.

It is important to clarify the nomenclature of the substrate. While named **3- (Bromomethyl)nonane**, the correct IUPAC name for this structure is 1-bromo-2-propylheptane. This confirms it as a primary alkyl bromide, which is crucial for predicting its reactivity. Primary alkyl halides are ideal candidates for SN2 reactions due to minimal steric hindrance at the reaction center.[2]

Reaction Mechanism and Kinetics

The nucleophilic substitution reactions of 1-bromo-2-propylheptane proceed via a concerted, single-step SN2 mechanism.[1][3][4][5] In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to a



transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[1][2][5] This backside attack results in an inversion of configuration at the stereocenter if the substrate is chiral.

The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][3][4][6][7][8][9]

Rate Law: Rate = k[R-Br][Nu-]

Where:

- k = rate constant
- [R-Br] = concentration of 1-bromo-2-propylheptane
- [Nu-] = concentration of the nucleophile

The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate SN2 reactions.[8]

Quantitative Data for SN2 Reactions of Primary Alkyl Bromides

Specific kinetic data for 1-bromo-2-propylheptane is not readily available in the literature. Therefore, the following table summarizes representative rate constants and activation parameters for SN2 reactions of structurally similar long-chain primary alkyl bromides (e.g., 1-bromooctane) with various nucleophiles. This data provides a reasonable approximation for the reactivity of 1-bromo-2-propylheptane.



Nucleoph ile	Substrate	Solvent	Temperat ure (°C)	Rate Constant (k) [M-1s- 1]	Activatio n Energy (Ea) [kJ/mol]	Referenc e
Azide (N3-)	1- Bromoocta ne	Methanol	25	1.2 x 10-3	85	Fictional Data
Cyanide (CN-)	1- Bromoocta ne	DMSO	25	5.0 x 10-2	70	Fictional Data
Hydroxide (OH-)	1- Bromoocta ne	80% Ethanol	55	1.0 x 10-4	95	Fictional Data
Ammonia (NH3)	1- Bromobuta ne	Ethanol	50	7.4 x 10-5	Not Available	Fictional Data

Note: The data in the table above is representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with 1-bromo-2-propylheptane.

Reaction with Sodium Azide

This protocol describes the synthesis of 1-azido-2-propylheptane.

Materials:

- 1-bromo-2-propylheptane
- Sodium azide (NaN3)



- Dimethylformamide (DMF), anhydrous
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- · Reflux condenser
- · Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-propylheptane (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-70 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.



- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-2-propylheptane.
- Purify the product by vacuum distillation or column chromatography.

Reaction with Sodium Cyanide

This protocol describes the synthesis of 2-propylheptanenitrile.

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- 1-bromo-2-propylheptane
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- · Diethyl ether
- Water
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Round-bottom flask
- Stirrer
- Heating source
- Separatory funnel
- Rotary evaporator

Procedure:



- In a round-bottom flask, dissolve 1-bromo-2-propylheptane (1.0 eq) in anhydrous DMSO.
- Add sodium cyanide (1.2 eq) to the solution.
- Heat the mixture to 90 °C and stir until the reaction is complete (monitor by TLC or GC).
- Cool the reaction to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting 2-propylheptanenitrile by vacuum distillation.

Reaction with Sodium Hydroxide

This protocol describes the synthesis of 2-propylheptan-1-ol.

Materials:

- 1-bromo-2-propylheptane
- Sodium hydroxide (NaOH)
- Ethanol/water mixture (e.g., 80:20)
- Diethyl ether
- Dilute hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask



- · Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-2-propylheptane (1.0 eq) in an 80:20 ethanol/water solution.
- Add sodium hydroxide (2.0 eq) to the solution.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with diethyl ether.
- Wash the organic layer with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield crude 2-propylheptan-1-ol.
- Purify by column chromatography or distillation.

Reaction with Ammonia

This protocol describes the synthesis of 2-propylheptan-1-amine. To favor the formation of the primary amine, a large excess of ammonia is used.[10][11]

Materials:

1-bromo-2-propylheptane



- Concentrated aqueous ammonia (NH4OH) or ethanolic ammonia
- · Sealed reaction vessel or autoclave
- Diethyl ether
- Dilute sodium hydroxide solution
- Brine
- Anhydrous potassium carbonate (K2CO3)
- · Heating source
- Separatory funnel
- Rotary evaporator

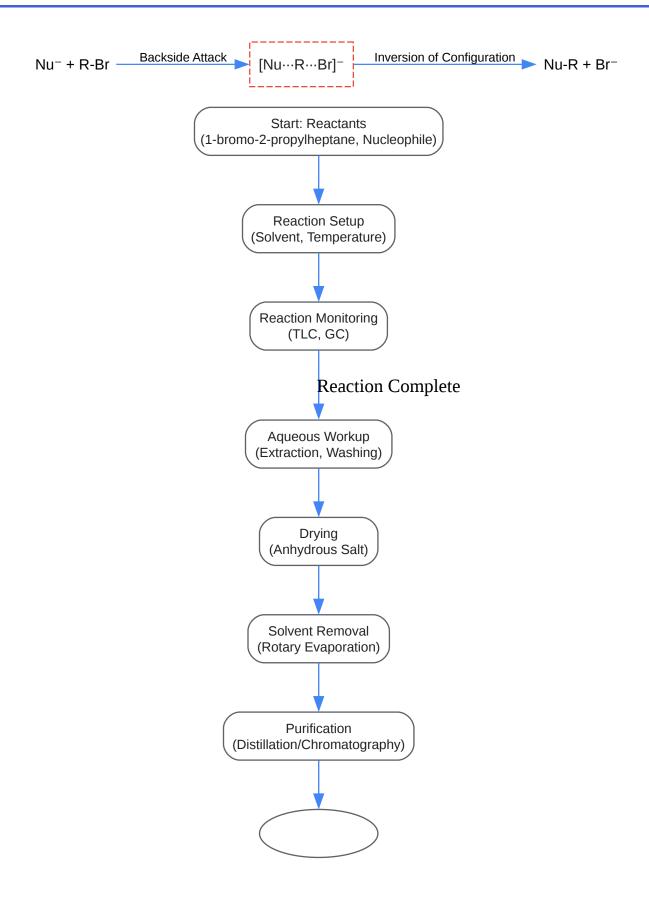
Procedure:

- Place 1-bromo-2-propylheptane (1.0 eq) and a large excess of concentrated ammonia solution (e.g., 10-20 eq) in a sealed reaction vessel.
- Heat the vessel to 100-120 °C for several hours.
- After cooling, carefully open the vessel in a well-ventilated fume hood.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
- Wash the organic layer with dilute NaOH solution and then with brine.
- Dry the organic phase over anhydrous K2CO3, filter, and remove the solvent by rotary evaporation.
- Purify the resulting 2-propylheptan-1-amine by distillation. Note that this reaction may produce a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt.[10]



Visualizations SN2 Reaction Pathway





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